Enantiomer-Specific Cytotoxic Activity
The most critical differentiation for (S)-ErSO is its complete lack of biological activity, a property directly contrasted with its active enantiomer. In a standard MCF-7 breast cancer cell viability assay, (S)-ErSO is demonstrably inactive, while (R)-ErSO induces dose-dependent cell death . This defines its primary utility as a matched stereochemical negative control.
| Evidence Dimension | Cytotoxic Activity |
|---|---|
| Target Compound Data | Inactive (No effect) |
| Comparator Or Baseline | (R)-ErSO: Induces dose-dependent death of MCF-7 cells |
| Quantified Difference | Absolute difference: active vs. inactive |
| Conditions | In vitro cell viability assay, MCF-7 breast cancer cells, 24-hour incubation. |
Why This Matters
This absolute difference is essential for scientific selection, confirming (S)-ErSO as the only appropriate negative control for ensuring observed effects with the active scaffold are truly on-target and not due to nonspecific compound toxicity.
